![molecular formula C9H17NO4 B13476694 tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate](/img/structure/B13476694.png)
tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a cyclobutyl ring with two hydroxyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative. One common method involves the use of benzyl t-butyl { (1S,2R,4S)-4- [ (dimethylamino)carbonyl]cyclohexan-1,2-diyl}biscarbamate as a starting material. This compound is subjected to hydrogenation in the presence of palladium on carbon (Pd-C) catalyst in ethanol, followed by filtration and concentration under reduced pressure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time. Additionally, the use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
化学反应分析
Types of Reactions
Tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the cyclobutyl ring can be oxidized to form carbonyl compounds.
Reduction: The carbamate moiety can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium hydride (NaH) for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the carbamate moiety can produce primary amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.
科学研究应用
Tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines in peptide synthesis.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying enzyme mechanisms.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
作用机制
The mechanism of action of tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, stabilizing them during chemical reactions. The tert-butyl group provides steric hindrance, preventing unwanted side reactions and facilitating selective transformations . Additionally, the hydroxyl groups in the cyclobutyl ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
相似化合物的比较
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with a tert-butyl group attached to a carbamate moiety.
tert-Butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate: A related compound with a cyclohexyl ring instead of a cyclobutyl ring.
tert-Butyl (1R,2S,5S)-2-azido-5-[(dimethylamino)carbonyl]cyclohexylcarbamate: Another similar compound with an azido group.
Uniqueness
Tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate is unique due to the presence of both hydroxyl groups and the cyclobutyl ring, which confer distinct chemical and biological properties. The combination of these features makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C9H17NO4 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC 名称 |
tert-butyl N-[(2R,4S)-2,4-dihydroxycyclobutyl]carbamate |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10-7-5(11)4-6(7)12/h5-7,11-12H,4H2,1-3H3,(H,10,13)/t5-,6+,7? |
InChI 键 |
VFFPDWOMNFSLIX-MEKDEQNOSA-N |
手性 SMILES |
CC(C)(C)OC(=O)NC1[C@@H](C[C@@H]1O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC1C(CC1O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


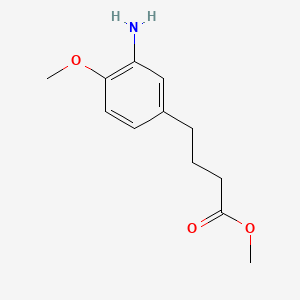
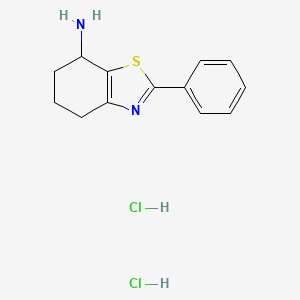
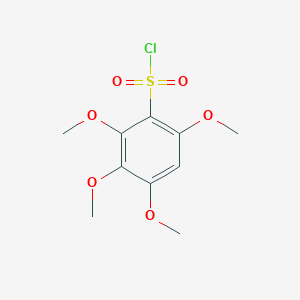
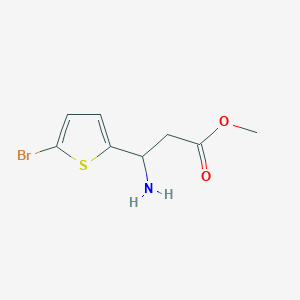
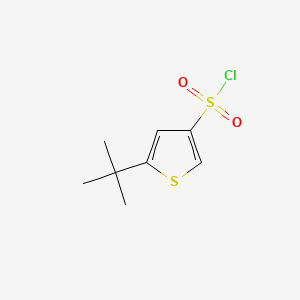



![2-[3-(2-Morpholin-4-ylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;trihydrochloride](/img/structure/B13476683.png)


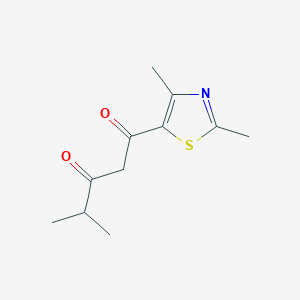
![5-{[(3-Methylphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B13476699.png)
![[5-(2,6-Difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13476700.png)
